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A Comparative Guide to the Bioavailability of
Gliclazide Formulations
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different Gliclazide

formulations, supported by experimental data from various studies. Gliclazide, a second-

generation sulfonylurea, is widely used in the treatment of type 2 diabetes mellitus. Its efficacy

is closely linked to its plasma concentration, making the bioavailability of its formulations a

critical factor in achieving optimal glycemic control. This document summarizes key

pharmacokinetic parameters, details the experimental protocols used in these studies, and

visualizes the workflow of a typical bioequivalence study.

Pharmacokinetic Profile: Immediate vs. Modified
Release
Gliclazide is available in both immediate-release (IR) and modified-release (MR) formulations.

The primary distinction lies in their drug release profiles, which significantly impacts their

pharmacokinetic parameters and dosing frequency.[1][2]

Immediate-release formulations are designed for rapid drug release, leading to a quicker onset

of action. In contrast, modified-release formulations utilize a hydrophilic matrix, often containing

a hypromellose-based polymer, to ensure a progressive and sustained release of the drug over
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24 hours. This allows for once-daily dosing with the MR formulation, which can improve patient

compliance.[1][2]

A study in rats demonstrated that the bioavailability of an IR formulation was significantly higher

than that of an MR formulation.[3][4] The peak plasma concentration (Cmax) for the IR tablets

was over 8-fold greater than for the MR tablets in both healthy and diabetic rats.[3]

Consequently, the time to reach peak concentration (Tmax) was shorter for the IR formulation.

[3]

Formulation
Type

Peak Plasma
Concentration
(Cmax)

Time to Peak
Concentration
(Tmax)

Area Under the
Curve (AUC)

Dosing
Frequency

Immediate-

Release (IR)
Higher Shorter

Higher (in some

studies)

Typically twice-

daily for doses

>80mg[1]

Modified-

Release (MR)
Lower Longer

Lower (in some

studies)
Once-daily[1][2]

Table 1: Comparative Pharmacokinetic Parameters of Gliclazide IR and MR Formulations.

Bioequivalence of Generic Formulations
Several studies have been conducted to compare the bioequivalence of different brands of

Gliclazide tablets. Bioequivalence studies are crucial to ensure that generic formulations are

therapeutically equivalent to the reference product.

One such study compared two brands of 80 mg Gliclazide tablets: Glyzide® (test) and

Diamicron® (reference). The study, conducted in 24 healthy male volunteers, found no

significant difference in the pharmacokinetic parameters (AUC0-t, AUC0-∞, and Cmax)

between the two formulations.[5][6] The 90% confidence intervals for the ratio of the log-

transformed data were within the accepted bioequivalence range of 80-125%.[5][6]

Another study evaluated the bioequivalence of two 60 mg Gliclazide MR tablet formulations

under fasting conditions in 48 healthy Caucasian volunteers.[7][8] The test product was

Gliclazide MR (Ranbaxy) and the reference was Diamicron MR (Servier). The results showed

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.droracle.ai/articles/468142/what-are-the-differences-between-gliclazide-sulfonylurea-immediate-release
https://www.droracle.ai/articles/316340/what-is-the-difference-between-gliclazide-sulfonylurea-and-gliclazide
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978216/
https://www.researchgate.net/publication/261737804_Pharmacokinetics_and_Pharmacodynamics_of_Gliclazide_from_Immediate_and_Modified_Release_Formulation_Tablets_in_Rats
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978216/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3978216/
https://www.droracle.ai/articles/468142/what-are-the-differences-between-gliclazide-sulfonylurea-immediate-release
https://www.droracle.ai/articles/468142/what-are-the-differences-between-gliclazide-sulfonylurea-immediate-release
https://www.droracle.ai/articles/316340/what-is-the-difference-between-gliclazide-sulfonylurea-and-gliclazide
https://www.researchgate.net/publication/11262797_Bioequivalence_evaluation_of_two_brands_of_gliclazide_80_mg_tablets_GlyzideR_DiamicronR_-_In_healthy_human_volunteers
https://www.ammanu.edu.jo/english/pdf/StaffResearch/Pharmacy/10086/Bioequivalence%20evaluation%20of%20two%20brands%20of%20gliclazide%2080%20mg%20tablets%20(Glyzide%C2%AE%20&%20Diamicron%C2%AE)%E2%80%94in%20healthy%20human%20volunteers.pdf
https://www.researchgate.net/publication/11262797_Bioequivalence_evaluation_of_two_brands_of_gliclazide_80_mg_tablets_GlyzideR_DiamicronR_-_In_healthy_human_volunteers
https://www.ammanu.edu.jo/english/pdf/StaffResearch/Pharmacy/10086/Bioequivalence%20evaluation%20of%20two%20brands%20of%20gliclazide%2080%20mg%20tablets%20(Glyzide%C2%AE%20&%20Diamicron%C2%AE)%E2%80%94in%20healthy%20human%20volunteers.pdf
https://2024.sci-hub.se/6751/665d2bcd25084794185ca20b392482d7/pop2018.pdf
https://pubmed.ncbi.nlm.nih.gov/29578647/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


that the two formulations were bioequivalent.[7][8] A similar study under fed conditions also

concluded that the two 60 mg MR formulations were bioequivalent.[9]

Study Test Product Reference Product Key Findings

[Reference 5, 21] Glyzide® 80 mg Diamicron® 80 mg
Bioequivalent under

fasting conditions.

[Reference 10, 14] Gliclazide MR 60 mg
Diamicron® MR 60

mg

Bioequivalent under

fasting conditions.

[Reference 11] Gliclazide MR 60 mg
Diamicron® MR 60

mg

Bioequivalent under

fed conditions.

Table 2: Summary of Bioequivalence Studies for Different Gliclazide Formulations.

Novel Formulations and Bioavailability
Enhancement
Due to Gliclazide's classification as a BCS Class II drug (low solubility, high permeability), its

absorption can be limited by its dissolution rate.[10][11] This has led to research into novel

formulations to enhance its bioavailability.

One study investigated Gliclazide-loaded cubosomal nanoparticles.[12][13] An in vivo

absorption study in rats revealed a two-fold increase in the bioavailability of the gliclazide

cubosomal formulation compared to a plain gliclazide suspension.[12][13] The cubosomal

formulation also resulted in a significantly higher Cmax and a shorter Tmax.[12][13]

Another approach to improve dissolution is the formation of solid dispersions. A study using

different water-soluble polymers found that a solid dispersion with PVP K 30 (1:1) showed a

95% drug release within 30 minutes, compared to 38.3% for the pure drug.[14] This resulted in

a nearly two-fold increase in the peak plasma concentration.[14]

Experimental Protocols
The methodologies employed in these comparative bioavailability studies are critical for the

validity of their findings. Below are summaries of typical experimental protocols.
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Bioequivalence Study Protocol
A standard bioequivalence study for Gliclazide formulations typically follows a randomized, two-

way, crossover design.[5][7][8]

Subjects: Healthy adult volunteers, often male, who have fasted overnight.[5][7][8]

Drug Administration: A single dose of the test and reference Gliclazide formulation is

administered with a standardized volume of water.[5][7][8] A washout period of several days

to weeks separates the two treatment periods.[7][8]

Blood Sampling: Serial blood samples are collected at predetermined time points over a

period of 48 to 96 hours after drug administration.[5][7][8]

Analytical Method: Plasma concentrations of Gliclazide are determined using a validated

high-performance liquid chromatography (HPLC) method with UV detection or liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6][7][8]

Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and

AUC, are calculated from the plasma concentration-time data using non-compartmental

analysis.[5][7][8]

Statistical Analysis: The log-transformed data for Cmax and AUC are analyzed using

analysis of variance (ANOVA) to determine if there are any significant differences between

the test and reference formulations.[5][7][8] The 90% confidence intervals for the ratio of the

means are calculated to assess bioequivalence.[5][7][8]
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Figure 1: Typical workflow of a crossover bioequivalence study.

In Vitro Dissolution Study Protocol
In vitro dissolution studies are essential for formulation development and quality control, and

can sometimes be correlated with in vivo bioavailability.

Apparatus: A USP dissolution apparatus (e.g., Type II, paddle type) is used.[11]

Dissolution Media: Various media are used to simulate the pH conditions of the

gastrointestinal tract, such as 0.1 M HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate

buffer (pH 6.8 and 7.4).[10][15]

Procedure: The Gliclazide tablets are placed in the dissolution vessels containing the pre-

warmed medium. The apparatus is operated at a specified rotation speed (e.g., 100 rpm).

[16]

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

Analysis: The concentration of dissolved Gliclazide in the samples is determined by a

suitable analytical method, such as HPLC.[17]
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Figure 2: Workflow for an in vitro dissolution study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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